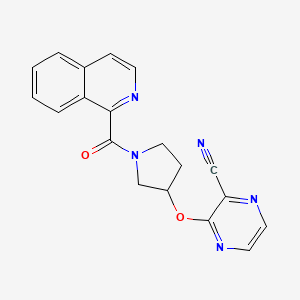

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c20-11-16-18(23-9-8-21-16)26-14-6-10-24(12-14)19(25)17-15-4-2-1-3-13(15)5-7-22-17/h1-5,7-9,14H,6,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOSVJNFIZUMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazine ring followed by the introduction of the isoquinoline-carbonyl-pyrrolidine moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

- Receptor Binding : Its ability to bind to receptors could lead to modulation of physiological responses.

Research indicates that derivatives of isoquinoline and pyrazine often exhibit significant pharmacological activities, including anticancer and anti-inflammatory effects .

Studies have demonstrated that compounds similar to this compound can exhibit:

- Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines.

- Antimicrobial Activity : Research suggests potential applications in treating infections due to their ability to disrupt microbial growth .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds similar to this compound. The research demonstrated that certain derivatives were effective in inhibiting cell proliferation in breast cancer models through apoptosis induction .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition, where compounds based on the structure of this compound were tested against specific kinases involved in cancer signaling pathways. Results indicated significant inhibition, suggesting potential for development as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, thereby influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Carbonitrile and Isoquinoline Moieties

- Compound 1b (from ): Structure: A spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile with a methoxyphenyl substituent. Key Differences: Unlike the target compound, 1b has a fused spiro system and lacks the pyrazine ring. Its melting point (162–164°C) suggests moderate crystallinity, likely influenced by the rigid spiro framework and methoxy group . Spectroscopy: The ¹H NMR of 1b shows aromatic protons at δ 6.9–8.2 ppm, while the pyrrolidine protons resonate at δ 3.1–4.3 ppm. The target compound’s pyrrolidin-3-yloxy group would exhibit similar shifts but with additional downfield displacement due to the electron-withdrawing isoquinoline-carbonyl group .

2.2. Pyrazine-Carbonitrile Derivatives

- Compound from : Structure: 5-(((1S,3R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile. Key Differences: This derivative includes a fused imidazo-pyrrolo-pyrazin ring system and a cyclopentyl group, enhancing rigidity compared to the target compound’s flexible pyrrolidin-3-yloxy linker. Such rigidity may improve metabolic stability but reduce solubility .

2.3. Pyrrolidine and Carbonitrile-Containing Compounds

- Compounds from and : Examples: 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and ethyl (S)-2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetate. Key Differences: These compounds highlight the role of substituents on pyrrolidine. The cyclopropanecarbonyl group in induces distinct ¹H NMR shifts (e.g., δ 1.5–2.5 ppm for cyclopropane protons) compared to the isoquinoline-carbonyl group, which would cause stronger deshielding (~δ 7.5–8.5 ppm for aromatic protons) .

Physicochemical and Functional Comparisons

Biological Activity

3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with an isoquinoline-carbonyl-pyrrolidine moiety, which contributes to its unique biological profile. The synthesis typically involves multiple steps starting from commercially available precursors, optimizing conditions for high yields and purity. Key steps include:

- Formation of the pyrazine ring.

- Introduction of the isoquinoline-carbonyl-pyrrolidine moiety through coupling reactions.

Research indicates that compounds similar to this compound may act as enzyme inhibitors or receptor modulators. For instance, isoquinoline derivatives have been studied for their ability to inhibit serine proteases and other enzymes involved in various disease pathways .

In Vitro Studies

In vitro studies have shown that this compound can exhibit significant biological activity, including:

- Antibacterial Activity : Similar compounds have demonstrated high in vitro antibacterial efficacy against various strains. The structure's influence on potency is notable, with modifications leading to enhanced activity .

- Enzyme Inhibition : Studies suggest that the compound can inhibit specific enzymes linked to metabolic pathways, potentially impacting conditions like diabetes and cancer .

Case Studies

A notable case study examined the inhibition of a Type III secretion system (T3SS) by related compounds. At concentrations around 50 μM, significant inhibition was observed, indicating potential therapeutic applications in bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, we compare it with similar compounds:

Q & A

Q. What are the optimal synthetic routes for 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with pyrazine ring functionalization followed by coupling with the isoquinoline-pyrrolidine moiety. Key steps include:

- Nucleophilic substitution to introduce the nitrile group at the pyrazine C2 position.

- Etherification to link the pyrrolidine-3-yloxy group using Mitsunobu or SN2 conditions.

- Isoquinoline-1-carbonyl conjugation via amide coupling (e.g., EDC/HOBt or DCC).

Critical parameters:

- Temperature : Lower temperatures (0–5°C) minimize side reactions during nitrile introduction .

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

Structural validation relies on:

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyrazine C=O at ~160 ppm, nitrile C≡N at ~110 ppm) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ expected for C22H16N4O3) .

- X-ray crystallography (if crystalline): Resolves 3D conformation, including pyrrolidine ring puckering .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Impurity profiles : Trace byproducts (e.g., de-cyanated derivatives) can skew results. Use LC-MS to verify batch consistency .

- Assay conditions : Optimize buffer pH (7.4 vs. 6.8) and ATP concentrations (1–10 mM) for kinase studies .

- Cellular uptake : Measure intracellular concentrations via LC-MS/MS to correlate in vitro potency with bioavailability .

Q. What computational strategies are effective for predicting and enhancing target selectivity?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys33) dictate selectivity .

- MD simulations : Analyze binding stability (>50 ns trajectories) to identify flexible regions (e.g., pyrrolidine-oxy linker) for modification .

- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent effects (e.g., replacing isoquinoline with quinoline) .

Q. How should researchers design SAR studies to improve metabolic stability without compromising potency?

Focus on:

- Functional group modulation :

- Replace the pyrrolidine ring with piperidine to reduce CYP3A4-mediated oxidation .

- Introduce electron-withdrawing groups (e.g., F, CF3) on pyrazine to slow hydrolytic degradation .

- In vitro ADME profiling :

- Microsomal stability assays (human liver microsomes, NADPH cofactor) .

- Plasma protein binding (equilibrium dialysis) to assess free fraction .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final coupling step (isoquinoline conjugation)?

- Pre-activation : Pre-form the isoquinoline-1-carbonyl mixed anhydride with ClCO2Et to enhance reactivity .

- Catalysis : Add DMAP (5 mol%) to accelerate amide bond formation .

- Microwave-assisted synthesis : Reduce reaction time (2h → 30 min) at 80°C .

Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved?

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons (e.g., pyrrolidine H3 vs. pyrazine H5) .

- Isotopic labeling : Synthesize 15N-labeled pyrazine to simplify 1H-15N HMBC analysis .

- DFT calculations : Predict chemical shifts (GIAO method) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.